

Sofosbuvir impurity C chemical structure and properties

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Compound of Interest

Compound Name: *Sofosbuvir impurity C*

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An In-Depth Technical Guide to Sofosbuvir Impurity C

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Sofosbuvir Impurity C**. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical compound, the presence of impurities is a critical aspect of quality control, ensuring the safety and efficacy of the final drug product.

Sofosbuvir Impurity C is recognized as a significant related substance. It is an enantiomer of Sofosbuvir, specifically a diastereomer at the phosphorus center. Understanding the chemical and physical properties of this impurity is essential for developing robust analytical methods for its detection and quantification.

Chemical Structure and Identification

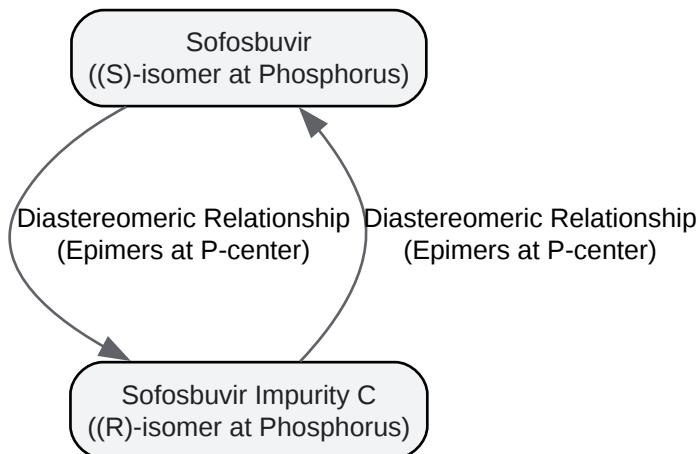
The chemical structure of **Sofosbuvir Impurity C** is closely related to that of the active pharmaceutical ingredient, Sofosbuvir. The key difference lies in the stereochemistry at the phosphorus atom.

Chemical Structure:

- IUPAC Name: propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]
- Synonyms: (2R)-isopropyl 2-((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxyphosphoryl)amino)propanoate[1]

The relationship between Sofosbuvir and Impurity C can be visualized as a stereochemical inversion at the phosphorus center.

Logical Relationship between Sofosbuvir and Impurity C



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Caption: Relationship between Sofosbuvir and its C impurity.

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of **Sofosbuvir Impurity C** is presented below. It is important to note that much of the available data is computed, with limited experimentally determined values in the public domain.

Property	Value	Source
Molecular Formula	<chem>C22H29FN3O9P</chem>	PubChem[1]
Molecular Weight	529.45 g/mol	PubChem[1]
CAS Number	1496552-28-3	PubChem[1]
Appearance	Assumed to be a solid, similar to Sofosbuvir (White to off-white crystalline solid). Experimental data for Impurity C is not specified.	Inferred from Sofosbuvir data
Melting Point	Not available in searched literature.	
Boiling Point	Not available in searched literature.	
Solubility	Solubility data for Sofosbuvir polymorphs in various organic solvents are available, suggesting that Impurity C would have similar solubility profiles. Specific experimental data for Impurity C is lacking.	Inferred from Sofosbuvir data[2][3]
pKa	A predicted pKa of 9.39 ± 0.10 is available. Experimental data is not available.	LookChem[4]
XLogP3	1.2	PubChem (Computed)[1]
Hydrogen Bond Donor Count	2	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	10	PubChem (Computed)[1]
Rotatable Bond Count	8	PubChem (Computed)[1]
Exact Mass	529.16254467 g/mol	PubChem (Computed)[1]

Monoisotopic Mass

529.16254467 g/mol

PubChem (Computed)[\[1\]](#)

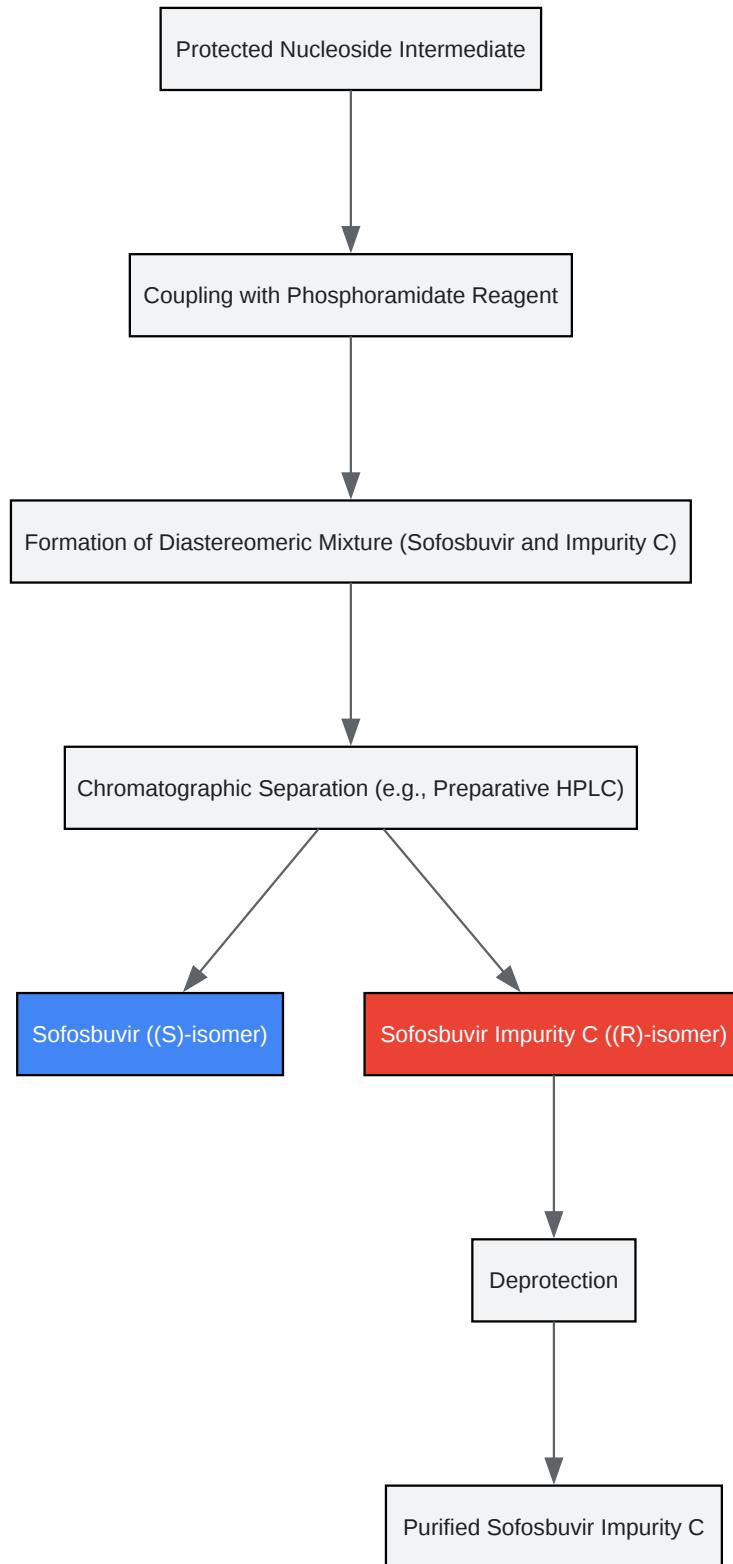
Experimental Protocols

Synthesis of Sofosbuvir Impurity C

A detailed, step-by-step experimental protocol for the synthesis of **Sofosbuvir Impurity C** is not readily available in peer-reviewed literature. However, a patent (CN114539337A) describes a general six-step process for preparing Sofosbuvir impurities with a purity of over 99%. While not explicitly for Impurity C, the methodology provides a likely pathway. The synthesis generally involves the coupling of a protected nucleoside derivative with a phosphoramidate reagent, followed by deprotection steps. The stereochemistry at the phosphorus center is a critical control point, and different diastereomers can be separated chromatographically.

A generalized workflow for the synthesis is as follows:

Generalized Synthetic Workflow for Sofosbuvir Impurities

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Caption: Synthetic workflow for **Sofosbuvir Impurity C**.

Analytical Method for Detection and Quantification

Several reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the analysis of Sofosbuvir and its impurities. These methods are suitable for the detection and quantification of Impurity C in bulk drug substances and pharmaceutical formulations.

A representative analytical method is summarized below. It is important to note that specific method parameters may need to be optimized for different instruments and sample matrices.

Parameter	Conditions	Source
Column	Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm	[2][5]
Mobile Phase	0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v)	[2][5]
Elution Mode	Isocratic	[2][5]
Flow Rate	1.0 mL/min	[6]
Column Temperature	Ambient	[2]
Detection	UV at 260 nm	[2][5]
Injection Volume	10 µL	[6]
Retention Times	Sofosbuvir: ~3.674 min, "Phosphoryl impurity": ~5.704 min (Note: This may not be Impurity C, but indicates separation of related impurities is achievable).	[2][5]

Method Validation Parameters (Example):

- Linearity: For a process-related impurity, linearity was established in the concentration range of 10-30 µg/mL.[2][5]

- Limit of Detection (LOD): 0.03% (0.12 µg) for a process-related impurity.[2][5]
- Limit of Quantification (LOQ): 1.50% (0.375 µg) for a process-related impurity.[2][5]

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, MS, IR) specifically for the isolated and purified **Sofosbuvir Impurity C** is limited. The following sections describe the expected spectroscopic behavior based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ^1H -NMR and ^{13}C -NMR spectral data with peak assignments for **Sofosbuvir Impurity C** are not available in the searched literature. However, the spectra would be very similar to that of Sofosbuvir, with subtle differences in chemical shifts for the nuclei near the chiral phosphorus center due to the change in its stereochemistry. The most significant differences would be expected for the protons and carbons of the alaninate moiety and the methylene group attached to the 5'-oxygen of the ribose sugar.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of **Sofosbuvir Impurity C**. The expected protonated molecule $[\text{M}+\text{H}]^+$ would have an m/z of approximately 530.1702.

Forced degradation studies of Sofosbuvir have identified several degradation products, and their fragmentation patterns have been studied. While not specific to Impurity C, these studies provide insight into the likely fragmentation pathways. A common fragmentation involves the loss of the phenoxy group and parts of the amino acid ester side chain.

Infrared (IR) Spectroscopy

The IR spectrum of **Sofosbuvir Impurity C** is expected to be very similar to that of Sofosbuvir, showing characteristic absorption bands for the functional groups present, including:

- N-H stretching: around 3400-3200 cm^{-1}
- C=O stretching (uracil and ester): around 1750-1650 cm^{-1}

- P=O stretching: around 1250 cm⁻¹
- C-O and C-N stretching: in the fingerprint region (1300-1000 cm⁻¹)

Formation and Degradation

Sofosbuvir Impurity C can be formed during the synthesis of Sofosbuvir if the stereocontrol at the phosphorus center is not complete. It can also potentially be formed through degradation of Sofosbuvir under certain stress conditions, although it is more commonly considered a process-related impurity.

Forced degradation studies on Sofosbuvir have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions.^[3] These conditions can lead to the hydrolysis of the ester or phosphoramidate linkages, potentially leading to various degradation products.

Conclusion

Sofosbuvir Impurity C is a critical process-related impurity in the manufacturing of Sofosbuvir, differing from the active ingredient only in the stereochemistry at the phosphorus atom. While its fundamental chemical identity is well-established, there is a notable lack of publicly available, detailed experimental data regarding its specific physicochemical properties and comprehensive spectroscopic characterization. The analytical methods developed for Sofosbuvir are generally capable of separating and quantifying this impurity. Further research to generate and publish detailed experimental data for **Sofosbuvir Impurity C** would be highly beneficial for the pharmaceutical industry in ensuring the quality and safety of this vital antiviral medication.

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References

- 1. assets.fishersci.com [assets.fishersci.com]
- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]
- 4. sofosbuvir – All About Drugs [allfordrugs.com]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. scispace.com [scispace.com]
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